2-Amino-6-chloropurine
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-6-chloropurine involves nucleophilic substitution reactions and other synthetic pathways that enable the introduction of different functional groups. Notably, the synthesis of nonracemic N-(2-aminopurin-6-yl)-substituted amino acids through nucleophilic substitution of the chlorine atom in 2-acetamido-6-chloropurine demonstrates the compound's versatility in organic synthesis (Krasnov et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-amino-6-chloropurine has been thoroughly analyzed using various spectroscopic methods. Studies on tautomeric purine forms, such as N9H10 and N7H10, highlight the compound's complex vibrational spectra and molecular geometry, providing insights into its structural dynamics (Balachandran & Parimala, 2012).
Chemical Reactions and Properties
2-Amino-6-chloropurine undergoes various chemical reactions that modify its structure and properties. For instance, its electroorganic synthesis pathways have been explored to create novel compounds with potential applications in different fields (Raju, Mohan, & Reddy, 2003). Additionally, the efficient functionalization of 2-amino-6-chloropurine derivatives at the C-8 position through lithiated species showcases the compound's reactivity and potential for creating diverse molecular structures (Mahajan & Gundersen, 2015).
Physical Properties Analysis
The physical properties of 2-amino-6-chloropurine, such as solubility, melting point, and crystal structure, are crucial for its application in synthesis and material science. Detailed studies on its crystallography reveal the molecule's flat structure and elaborate hydrogen-bonding networks, which contribute to its stability and interactions with other molecules (Lynch & McClenaghan, 2003).
Chemical Properties Analysis
The chemical properties of 2-amino-6-chloropurine, including its reactivity with various reagents, ability to form derivatives, and participation in coupling reactions, are fundamental to its utility in chemical synthesis. The synthesis of 6-alkyloxy-2-methylthiopurine derivatives from 2-amino-6-chloropurine demonstrates the compound's versatility and potential for generating bioactive molecules (Ming, 2012).
Scientific Research Applications
Selective and Efficient Synthesis of N-9 Alkylated Purine Derivatives : Gharbaoui et al. (1994) found that 6-chloropurine and 2-amino-6-chloropurine are efficient nucleophiles in SRN1 reactions, leading to high yields of N-9 alkylated purine derivatives with a favorable N-9/N-7 ratio (Gharbaoui et al., 1994).
Improved Solubility for Synthesis of Penciclovir : Dai et al. (2013) discovered that bis-Boc protected 2-amino-6-chloropurine improves solubility in Mitsunobu solvents, leading to a new efficient method for the synthesis of penciclovir using a Mitsunobu reaction (Dai et al., 2013).
Electrochemical Reduction and Synthesis of 6-Deoxyacyclovir : A study by Kuśmierek et al. (1987) demonstrated the simple electrochemical reduction of 2-amino-6-chloropurine, leading to the synthesis of 6-deoxyacyclovir, a fluorescent substrate for xanthine oxidase and a prodrug of acyclovir (Kuśmierek et al., 1987).
Tuberculosis Treatment Drug Design : Krasnov et al. (2017) identified that 2-amino-6-chloropurine derivatives show high tuberculostatic activity, making them promising candidates for designing tuberculosis treatment drugs (Krasnov et al., 2017).
Synthesis of Enantiomeric Compounds : Krasnov et al. (2015) synthesized N-(2-aminopurin-6-yl)-substituted amino acids by nucleophilic substitution of the chlorine atom in 2-acetamido-6-chloropurine, yielding enantiomeric compounds with high purity (Krasnov et al., 2015).
Antifungal Activities of O6-Alkylguanine Derivatives : Hu et al. (2010) synthesized O6-alkylguanine derivatives by alkoxylation of 2-amino-6-chloropurine, which showed promising antifungal activities (Hu et al., 2010).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, may damage fertility or the unborn child, and may cause respiratory irritation10.
Future Directions
The modification of 2-amino-6-chloropurine on polyamidoamine was performed to synthesize a derivative, AP-PAMAM, which was then employed as a carrier for p53 gene delivery to achieve anti-tumor efficacy11. This suggests that 2-Amino-6-chloropurine could have potential applications in gene therapy.
Please note that this information is based on the latest available data and may not be exhaustive or up-to-date. Always consult with a qualified professional or trusted source when making health or safety decisions.
properties
IUPAC Name |
6-chloro-7H-purin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYIULNRIVUMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074432 | |
Record name | 6-Chloro-2-aminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloropurine | |
CAS RN |
10310-21-1, 133762-81-9 | |
Record name | 2-Amino-6-chloropurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10310-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-chloropurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-chloropurin-9-yl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-chloropurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-aminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-7H-purin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-6-CHLOROPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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